1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
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Overview
Description
2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of 2-hydroxy-1-naphthaldehyde, which is known for its utility in organic synthesis and as a building block for more complex molecules.
Preparation Methods
The synthesis of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized through the oxidation of 2-hydroxy-1-naphthylmethanol. This is followed by the reaction of 2-hydroxy-1-naphthaldehyde with 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the desired hydrazone derivative .
Chemical Reactions Analysis
2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and hydrazones.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone include:
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.
1-Hydroxy-2-naphthaldehyde: Another naphthaldehyde derivative with similar reactivity.
4-Hydroxy-1-naphthaldehyde:
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)19-22-18(23-20(24-19)27-9-11-29-12-10-27)25-21-13-16-15-6-4-3-5-14(15)7-8-17(16)28/h3-8,13,28H,9-12H2,1-2H3,(H,22,23,24,25)/b21-13+ |
InChI Key |
MYGNUIYRBJFSOG-FYJGNVAPSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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